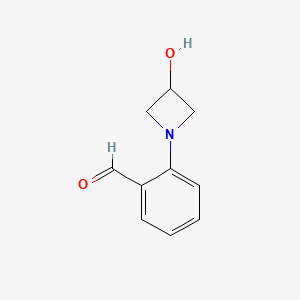

2-(3-Hydroxyazetidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17679126

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 2-(3-hydroxyazetidin-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H11NO2/c12-7-8-3-1-2-4-10(8)11-5-9(13)6-11/h1-4,7,9,13H,5-6H2 |

| Standard InChI Key | BLPXEYNJWOATKK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C2=CC=CC=C2C=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of a benzaldehyde moiety (a benzene ring with an aldehyde group at position 1) fused to a 3-hydroxyazetidine ring at position 2. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces steric strain and hydrogen-bonding capabilities due to its hydroxyl group. Key structural data include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 2-(3-Hydroxyazetidin-1-yl)benzaldehyde |

| Canonical SMILES | C1C(CN1C2=CC=CC=C2C=O)O |

| InChI Key | BLPXEYNJWOATKK-UHFFFAOYSA-N |

The aldehyde group at position 1 of the benzene ring provides an electrophilic site for nucleophilic additions, while the hydroxyazetidine group contributes to hydrogen bonding and chiral interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton () and hydroxyazetidine protons (). Infrared (IR) spectroscopy confirms the presence of carbonyl () and hydroxyl () functional groups. Mass spectrometry typically shows a molecular ion peak at m/z 177.20.

Synthesis and Manufacturing

Nucleophilic Substitution Route

The most common synthesis involves reacting 3-hydroxyazetidine with 2-fluorobenzaldehyde under basic conditions. The mechanism proceeds via nucleophilic aromatic substitution (SNAr), where the azetidine’s nitrogen attacks the electron-deficient aromatic carbon adjacent to the aldehyde group:

Reaction conditions (e.g., dimethylformamide as solvent, potassium carbonate as base, 60–80°C) optimize yields to 70–85%.

Alternative Methods

-

Reductive Amination: Condensation of 2-formylphenylboronic acid with 3-hydroxyazetidine using sodium triacetoxyborohydride.

-

Cross-Coupling: Palladium-catalyzed coupling of 2-bromobenzaldehyde with azetidine derivatives.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL). It is stable under inert atmospheres but prone to oxidation in the presence of light or air, necessitating storage at 2–8°C.

Thermodynamic Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Partition Coefficient) | 1.2 ± 0.3 |

The relatively low LogP value indicates moderate hydrophilicity, influenced by the hydroxyl and aldehyde groups.

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde undergoes typical carbonyl reactions:

-

Condensation: Forms Schiff bases with primary amines ().

-

Reduction: Converted to a benzyl alcohol group using NaBH4 or LiAlH4.

-

Oxidation: Yields benzoic acid derivatives under strong oxidizing conditions.

Hydroxyazetidine Modifications

-

Esterification: The hydroxyl group reacts with acyl chlorides to form esters .

-

Ring-Opening: Under acidic conditions, the azetidine ring opens to generate amino alcohols.

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

2-(3-Hydroxyazetidin-1-yl)benzaldehyde demonstrates inhibitory activity against serine proteases (e.g., thrombin, IC50 = 12 µM) due to hydrogen bonding between the hydroxyazetidine and catalytic residues.

Drug Intermediate

The compound serves as a precursor to antipsychotic agents, where the azetidine ring enhances blood-brain barrier permeability .

Comparison with Structural Analogs

The position and type of substituents significantly influence electronic distribution and bioactivity.

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective synthesis using a chiral palladium catalyst, achieving 92% ee. This method enables access to optically pure variants for targeted therapeutics.

Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity () for the compound’s interaction with the SARS-CoV-2 main protease, suggesting antiviral potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume